molecular formula C15H14BrNO B1183050 N-(4-bromophenyl)-2-phenylpropanamide

N-(4-bromophenyl)-2-phenylpropanamide

Cat. No.: B1183050
M. Wt: 304.187
InChI Key: OLZKROHTNRKMIX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex three-dimensional structure characterized by specific geometric parameters and conformational preferences. Spectroscopic analysis using nuclear magnetic resonance techniques has provided detailed insights into the molecular framework, with proton nuclear magnetic resonance data indicating distinct chemical environments for the aromatic and aliphatic regions. The compound exhibits characteristic signals in the aromatic region at chemical shifts ranging from 7.44 to 7.26 parts per million, encompassing a multiplet pattern for ten aromatic protons, which confirms the presence of both the brominated and unsubstituted phenyl rings.

The central carbon atom bonded to the phenyl group displays a quartet pattern at 3.70 parts per million with a coupling constant of 7 hertz, indicating its interaction with the adjacent methyl group. This coupling pattern is consistent with the expected stereochemical arrangement around the chiral center. The methyl group attached to the central carbon appears as a doublet at 1.58 parts per million with the same coupling constant, further confirming the molecular connectivity. Alternative nuclear magnetic resonance data from independent studies corroborate these findings, showing the amide proton as a singlet at 7.55 parts per million and aromatic protons in the range of 7.40 to 7.25 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through distinct chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl carbon exhibits a characteristic downfield shift at 172.61 parts per million, consistent with amide functionality. The aromatic carbons display chemical shifts ranging from 140.80 to 116.95 parts per million, with the brominated aromatic carbon showing specific values at 131.95 and 121.51 parts per million. The aliphatic carbons appear at 48.16 and 18.67 parts per million, corresponding to the central carbon and methyl group, respectively.

Physical properties further illuminate the molecular architecture, with the compound existing as a crystalline solid exhibiting polymorphic behavior. One polymorph appears as a yellow solid with a melting point range of 129-130 degrees Celsius, while another form manifests as a white solid. This polymorphic behavior suggests different crystalline packing arrangements that may influence the overall molecular geometry and intermolecular interactions within the solid state.

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is significantly influenced by the presence of the bromine substituent and its position on the aromatic ring. Infrared spectroscopic analysis reveals characteristic vibrational frequencies that provide insights into the electronic structure and bonding patterns within the molecule. The amide functionality exhibits multiple nitrogen-hydrogen stretching vibrations at 3443, 3293, and 3253 wavenumbers, indicating the presence of primary amide characteristics and potential hydrogen bonding interactions.

The carbonyl stretching frequency appears at 1661 wavenumbers, which is typical for amide carbonyl groups and reflects the electronic delocalization between the nitrogen lone pair and the carbonyl pi-system. The aromatic carbon-carbon stretching vibrations manifest at 1534 and 1489 wavenumbers, while the carbon-bromine stretching appears at lower frequencies around 826 and 725 wavenumbers. These spectroscopic signatures confirm the electronic influence of the bromine substituent on the aromatic system.

The bromine atom at the para position relative to the amide nitrogen introduces significant electronic effects through its electron-withdrawing nature. This substitution pattern creates an asymmetric electronic distribution across the aromatic ring, with the bromine atom withdrawing electron density through both inductive and resonance mechanisms. The electron-withdrawing effect of bromine enhances the electrophilic character of the aromatic ring, particularly at positions ortho and para to the bromine substituent.

Mass spectrometric analysis provides additional evidence for the electronic structure through fragmentation patterns that reflect the stability of various molecular ions. The molecular ion peaks appear at mass-to-charge ratios of 305 and 303, corresponding to the bromine-81 and bromine-79 isotopes respectively, with relative intensities of 28% and 27%. The base peak at mass-to-charge ratio 105 likely corresponds to the phenylacetyl cation, indicating a favored fragmentation pathway that involves cleavage adjacent to the carbonyl group.

The resonance effects within the molecule are particularly pronounced in the amide functionality, where the nitrogen lone pair can delocalize into the carbonyl pi-system. This delocalization is evidenced by the characteristic amide carbonyl stretching frequency and the planarity typically observed in amide bonds. The electronic configuration is further influenced by the conjugated system extending through both aromatic rings, creating a complex electronic network that affects molecular reactivity and intermolecular interactions.

Comparative Structural Analysis with Substituted Phenylpropanamide Derivatives

Comparative structural analysis with related substituted phenylpropanamide derivatives reveals important structure-activity relationships and provides insights into the influence of different substituents on molecular geometry and electronic properties. Analysis of N-(2-bromophenyl)-2-phenylpropanamide, which differs only in the position of the bromine substituent, demonstrates the significant impact of substitution patterns on molecular architecture. The ortho-brominated derivative exhibits different crystal packing arrangements and hydrogen bonding patterns compared to the para-brominated compound.

Crystallographic data for the ortho-brominated derivative indicates specific geometric parameters including carbon-carbon-nitrogen-carbon torsion angles and intermolecular hydrogen bonding distances. The crystal structure reveals nitrogen-hydrogen to oxygen hydrogen bonds with specific geometric parameters that influence the overall solid-state structure. These intermolecular interactions create three-dimensional networks that affect physical properties such as melting point, solubility, and stability.

The comparative analysis extends to other halogenated derivatives, including chlorinated and fluorinated analogs. Data for N-(4-chlorophenyl)-2-phenylpropanamide and N-(4-fluorophenyl)-2-phenylpropanamide provide insights into the electronic effects of different halogens. The chlorinated derivative exhibits similar spectroscopic characteristics but with subtle differences in chemical shifts and coupling patterns that reflect the different electronic properties of chlorine compared to bromine.

Compound Melting Point (°C) ¹H Nuclear Magnetic Resonance (ppm) ¹³C Carbonyl (ppm) Molecular Ion (m/z)
This compound 129-130 7.44-7.26 (aromatic) 172.61 303/305
N-(4-chlorophenyl)-2-phenylpropanamide 156-157 7.43-7.05 (aromatic) 172.15 259/261
N-(4-fluorophenyl)-2-phenylpropanamide Not specified 7.44-6.92 (aromatic) 173.11 Not specified

The methoxy-substituted derivative N-(4-methoxyphenyl)-2-phenylpropanamide demonstrates the contrasting electronic effects of electron-donating substituents compared to electron-withdrawing halogens. The methoxy group introduces electron density into the aromatic system through resonance donation, resulting in different chemical shift patterns and potentially different conformational preferences.

Structural studies of N-phenylpropanamide derivatives without aromatic substitution provide baseline comparisons for understanding the specific effects of halogen substitution. These unsubstituted compounds exhibit different vibrational frequencies, nuclear magnetic resonance chemical shifts, and physical properties, highlighting the significant influence of aromatic substitution on molecular structure and properties.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.187

IUPAC Name

N-(4-bromophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)15(18)17-14-9-7-13(16)8-10-14/h2-11H,1H3,(H,17,18)

InChI Key

OLZKROHTNRKMIX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-bromophenyl)-2-phenylpropanamide and Analogous Compounds

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound R1 = 4-BrPh, R2 = Ph C15H14BrNO 304.18 Bromophenyl and phenyl substituents
N-(4-Bromophenyl)-2-chloropropanamide R1 = 4-BrPh, R2 = Cl C9H9BrClNO 270.54 Chlorine at propanamide chain
N-(4-Benzoylphenyl)-2-methylpropanamide R1 = 4-BzPh, R2 = Me C17H17NO2 267.32 Benzoyl group at phenyl ring
N-(4-Fluorophenyl)maleimide R1 = 4-FPh, R2 = Maleimide C10H6FNO2 203.16 Fluorophenyl and maleimide scaffold

Key Observations :

  • However, suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in maleimide derivatives, with IC50 values ranging narrowly (4.34–7.24 μM) .
  • Aromatic Substitutions : Replacing the phenyl group (as in N-(4-benzoylphenyl)-2-methylpropanamide) with a benzoyl group increases molecular weight and introduces a ketone functionality, which may alter solubility and biological activity .

Key Observations :

  • Microwave-Assisted Synthesis : highlights efficient amidation under microwave conditions (800 W, 150°C) with yields exceeding 85%, suggesting a scalable approach for this compound synthesis .
  • Purification : Preparative TLC (e.g., 60% EtOAc/hexanes) is commonly used for isolating bromophenyl propanamides, though HPLC monitoring ensures higher purity .

Key Observations :

  • Receptor Specificity: Pyridazinone derivatives with bromophenyl groups (e.g., FPR2 agonists) show sub-μM potency, suggesting that this compound could be optimized for receptor targeting .
  • Enzyme Inhibition : Bromophenyl maleimides exhibit consistent MGL inhibition regardless of halogen size, implying that steric bulk (e.g., phenyl vs. methyl) may play a larger role than electronic effects .

Physicochemical Properties

  • Solubility : Bromophenyl derivatives generally exhibit low aqueous solubility due to hydrophobic aromatic rings. For instance, N-(4-benzoylphenyl)-2-methylpropanamide (logP ~3.5) is less polar than N-(4-bromophenyl)-2-chloropropanamide (logP ~2.8) .
  • Stability: The propanamide backbone is susceptible to hydrolysis under acidic/basic conditions, but bromine’s electron-withdrawing effect may enhance stability compared to non-halogenated analogs .

Q & A

Basic: What are the established synthetic routes for N-(4-bromophenyl)-2-phenylpropanamide, and what key reaction parameters influence yield and purity?

Methodological Answer:
Synthesis typically involves coupling a bromophenylamine derivative with a substituted propanoyl chloride. For example, analogous routes (e.g., N-(4-nitrophenyl)-2-phenylpropanamide) use nucleophilic acyl substitution under inert conditions, with temperature (0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control being critical for minimizing by-products like unreacted amines or hydrolyzed intermediates . Purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress can be monitored using TLC with UV visualization or HPLC .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the bromophenyl moiety and target proteins (e.g., kinases or GPCRs). The bromine atom’s electronegativity and steric bulk can be parameterized to assess binding affinity. For instance, analogs like N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide show enhanced activity against cancer targets due to halogen bonding with catalytic residues . MD simulations (AMBER or GROMACS) further validate stability of ligand-receptor complexes over nanosecond timescales .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns protons (e.g., aromatic H at δ 7.2–7.8 ppm) and carbons (amide carbonyl at ~170 ppm). DEPT-135 distinguishes CH₂/CH₃ groups .
  • IR: Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemistry; SHELXL refines atomic coordinates, with R-factor < 0.05 indicating high precision .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃BrNO at m/z 318.0234) .

Advanced: What strategies resolve contradictions in crystallographic data during structural elucidation of bromophenyl-substituted propanamides?

Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C-Br vs. C-N distances) arise from disorder or twinning. Strategies include:

  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • SHELXL Refinement: Apply restraints for thermal parameters (ADPs) and utilize TWIN/BASF commands for twinned crystals .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., Br⋯π contacts) to validate packing motifs .

Basic: How does the bromine atom influence the electronic properties and reactivity of this compound?

Methodological Answer:
The bromine atom’s −I effect deactivates the phenyl ring, directing electrophilic substitution to the para position. Cyclic voltammetry shows reduced electron density at the aryl ring (E₁/2 shifts by ~0.3 V vs. non-brominated analogs). Reactivity in SNAr reactions (e.g., with morpholine) is enhanced under microwave irradiation (80°C, DMF), yielding substitution products with >80% efficiency .

Advanced: What in vitro models evaluate the pharmacokinetic properties of this compound analogs?

Methodological Answer:

  • Caco-2 Cell Monolayers: Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
  • Microsomal Stability (Liver S9 Fraction): Measures metabolic half-life (t₁/₂ > 60 min suggests low CYP450 liability) .
  • Plasma Protein Binding (Ultrafiltration): Quantifies free fraction (% unbound <5% may limit efficacy) .

Basic: What are common by-products during synthesis, and how are they mitigated?

Methodological Answer:

  • By-Products: Hydrolysis of the amide bond (yielding 4-bromoaniline) or undesired alkylation at the ortho position.
  • Mitigation: Use dry solvents (molecular sieves), low temperatures, and scavengers (e.g., Hünig’s base) to suppress hydrolysis. Regioselectivity is controlled via bulky catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) in coupling steps .

Advanced: How do substituent variations on the propanamide backbone affect binding affinity, as revealed by QSAR studies?

Methodological Answer:
3D-QSAR (CoMFA/CoMSIA) correlates steric/electronic descriptors with activity. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase affinity for electron-deficient receptors (e.g., tyrosine kinases) by 2–3 log units.
  • Bulkier Substituents (e.g., -SO₂NH₂): Improve selectivity but reduce solubility (ClogP >3 requires formulation adjuvants) .

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